molecular formula C8H13ClO3 B12993456 6-Oxo-8-chlorooctanoic Acid

6-Oxo-8-chlorooctanoic Acid

Cat. No.: B12993456
M. Wt: 192.64 g/mol
InChI Key: RLTATAUWTORPGW-UHFFFAOYSA-N
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Description

8-Chloro-6-oxooctanoic acid is an organic compound with the molecular formula C8H13ClO3 It is characterized by the presence of a chlorine atom at the eighth carbon and a ketone group at the sixth carbon in an eight-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloro-6-oxooctanoic acid can be synthesized through several methods. One common approach involves the chlorination of octanoic acid followed by oxidation to introduce the ketone group. Another method includes the enzymatic reduction of 8-chloro-6-oxooctanoic acid alkyl esters using alcohol dehydrogenases, such as those from Lactobacillus brevis or Thermoanaerobium brokii, in the presence of cofactor regeneration systems .

Industrial Production Methods: Industrial production of 8-chloro-6-oxooctanoic acid often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of chlorinating agents and oxidizing agents under controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Hydroxide ions (OH-), amines (NH2R).

Major Products Formed:

Scientific Research Applications

8-Chloro-6-oxooctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-6-oxooctanoic acid involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of α-lipoic acid, the compound undergoes enzymatic reduction to form 8-chloro-6-hydroxyoctanoic acid, which is then further processed to produce α-lipoic acid. This process involves the participation of alcohol dehydrogenases and cofactor regeneration systems .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-6-oxooctanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a precursor for important compounds like α-lipoic acid. Its chlorine and ketone groups make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

8-chloro-6-oxooctanoic acid

InChI

InChI=1S/C8H13ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h1-6H2,(H,11,12)

InChI Key

RLTATAUWTORPGW-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)CCCl

Origin of Product

United States

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